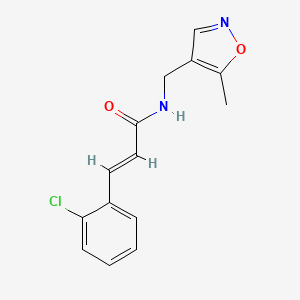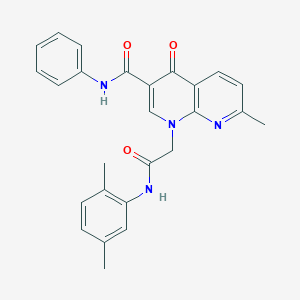
1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of an organic compound typically includes its molecular formula, structural formula, and IUPAC name. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule. The IUPAC name is a systematic method of naming chemical substances based on their structure .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Antibacterial Properties
- Synthesis and Antibacterial Activity : The compound and its analogs demonstrate significant antibacterial activities. Egawa et al. (1984) synthesized compounds structurally similar to this naphthyridine derivative and found them to have notable antibacterial properties against both in vitro and in vivo models, surpassing the activity of some existing antibacterial agents (Egawa et al., 1984).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Khalifa et al. (2016) synthesized a group of chiral linear 7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides incorporating peptide linkage. These synthesized compounds were found to exhibit antimicrobial properties, demonstrating the broad potential of naphthyridine derivatives in antimicrobial research (Khalifa et al., 2016).
Cytotoxic Activity
- Synthesis and Cytotoxic Activity : Research by Deady et al. (2003, 2005) indicates that carboxamide derivatives of benzo[b][1,6]naphthyridines exhibit potent cytotoxic properties. These compounds were tested for growth inhibitory properties against various cancer cell lines, showing significant efficacy, which suggests their potential application in cancer research (Deady et al., 2003); (Deady et al., 2005).
Structural Analysis and Synthesis
- Structural and Synthesis Studies : Feklicheva et al. (2019) focused on the synthesis and X-ray diffraction of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide, closely related to the compound . This research provided detailed insights into the molecular and crystal structures, which is crucial for understanding the properties and potential applications of these compounds (Feklicheva et al., 2019).
Anti-inflammatory and Anticancer Potential
- Anti-inflammatory and Anticancer Activity : A study by Madaan et al. (2013) on a naphthyridine derivative possessing in vitro anticancer potential also revealed significant anti-inflammatory activity. This suggests the dual potential of such compounds in both cancer and inflammation-related therapeutic research (Madaan et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-[2-(2,5-dimethylanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-16-9-10-17(2)22(13-16)29-23(31)15-30-14-21(26(33)28-19-7-5-4-6-8-19)24(32)20-12-11-18(3)27-25(20)30/h4-14H,15H2,1-3H3,(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKWSKNNQGTCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
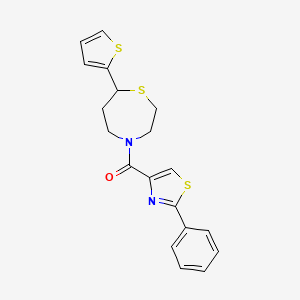
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2812515.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2812517.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2812519.png)
![Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2812520.png)
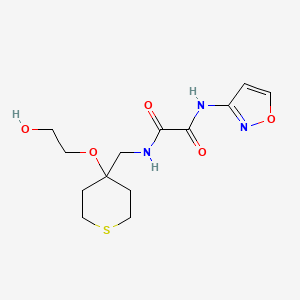
![N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2812523.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)
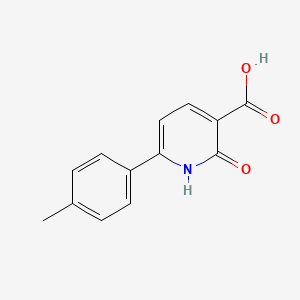
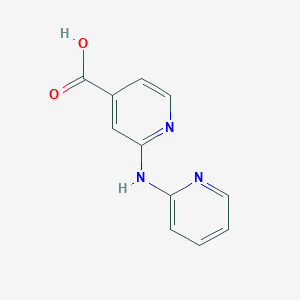

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)
